molecular formula C17H14Cl3N3O2 B2785958 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine CAS No. 1197919-44-0

1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine

Cat. No. B2785958
M. Wt: 398.67
InChI Key: SNRHAHMKWDMUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Mechanism Of Action

1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which is important for the survival and proliferation of B-cells. By inhibiting BTK, 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine can block the activation of B-cells and prevent the growth of cancer cells. 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine has also been found to inhibit the activation of other signaling pathways, such as NF-κB and AKT, which are involved in inflammation and cell survival.

Biochemical And Physiological Effects

1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine has been shown to reduce the size of tumors in animal models of lymphoma and leukemia, and to reduce inflammation in models of rheumatoid arthritis and lupus.

Advantages And Limitations For Lab Experiments

One advantage of 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine is that it is a small molecule inhibitor, which makes it easier to synthesize and modify than large molecules such as antibodies. 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine also has a high selectivity for BTK, which reduces the risk of off-target effects. However, one limitation of 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine is that it has only been tested in preclinical studies so far, and its safety and efficacy in humans are not yet known. More research is needed to determine the optimal dosage and treatment regimen for 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine in humans.

Future Directions

There are several potential future directions for research on 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine. One area of interest is the development of combination therapies that include 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine and other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the investigation of the role of BTK in autoimmune diseases, such as rheumatoid arthritis and lupus, and the potential use of 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine as a treatment for these diseases. Further research is also needed to determine the safety and efficacy of 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine in humans, and to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. Its mechanism of action involves the inhibition of BTK and other signaling pathways, which are important for the survival and proliferation of cancer cells and the activation of immune cells. 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine has a favorable pharmacokinetic profile and has been found to be well-tolerated in animal studies. Future research is needed to determine the optimal dosage and treatment regimen for 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine in humans, and to investigate its potential for combination therapies and treatment of autoimmune diseases.

Synthesis Methods

The synthesis of 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine involves several steps, including the synthesis of 2,3-dichlorobenzoic acid, the synthesis of 2-chloropyridine-4-carboxylic acid, and the coupling of these two compounds with piperazine. The final product is obtained through purification and crystallization. The synthesis method has been optimized to increase the yield and purity of the compound, making it suitable for further research and development.

Scientific Research Applications

1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine has also been found to be effective in combination with other cancer treatments, such as chemotherapy and immunotherapy.

properties

IUPAC Name

(2-chloropyridin-4-yl)-[4-(2,3-dichlorobenzoyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3N3O2/c18-13-3-1-2-12(15(13)20)17(25)23-8-6-22(7-9-23)16(24)11-4-5-21-14(19)10-11/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRHAHMKWDMUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=NC=C2)Cl)C(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine

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